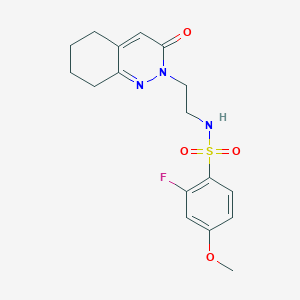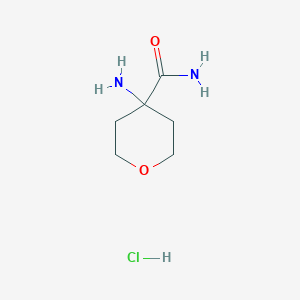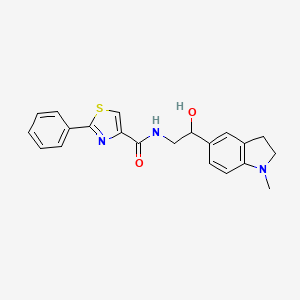
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylthiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylthiazole-4-carboxamide” is a complex chemical compound. It contains an indole nucleus, which is a common structure in many bioactive compounds . The compound also includes a thiazole ring and a carboxamide group.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The indole and thiazole rings are aromatic, meaning they have a stable, ring-like structure with delocalized electrons .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The indole ring is known to undergo electrophilic substitution reactions .Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Mannich Reaction and Antimicrobial Evaluation: A study by Fandaklı et al. (2012) highlights the synthesis of certain triazole derivatives, including compounds related to N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylthiazole-4-carboxamide, demonstrating significant antimicrobial activity. This research indicates the potential of these compounds in developing new antimicrobial agents.
- Synthesis of Quinazoline Derivatives: Research by Desai et al. (2011) and Karcı (2012) discusses the synthesis of quinazolinone derivatives with antimicrobial properties, suggesting the applicability of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylthiazole-4-carboxamide in this area.
Neuroprotective and Antipsychotic Potential
- Cerebral Protective Agents: A study by Ohkubo et al. (1995) explored 2-aminothiazoles and thiazolecarboxamides with anti-anoxic activity, providing insights into the neuroprotective potential of related compounds.
- Potential Antipsychotic Agents: Research by Norman et al. (1996) investigates heterocyclic carboxamides as potential antipsychotic agents, indicating the relevance of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylthiazole-4-carboxamide in neuropsychiatric drug development.
Anticancer Activity
- Quinazoline Derivatives for Cancer Treatment: Studies like those by Marsham et al. (1989) and Guo (2006) have focused on the synthesis and biological activity of quinazoline derivatives, demonstrating their potential as anticancer agents.
Synthesis and Characterization
- New Synthesis Methods: Various studies have focused on the synthesis and structural characterization of related compounds. For example, Rabea et al. (2006) and Dalai et al. (2008) have contributed to the understanding of the synthesis pathways and structural aspects of similar compounds.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-24-10-9-15-11-16(7-8-18(15)24)19(25)12-22-20(26)17-13-27-21(23-17)14-5-3-2-4-6-14/h2-8,11,13,19,25H,9-10,12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAPZCXMAAZOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CSC(=N3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylthiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

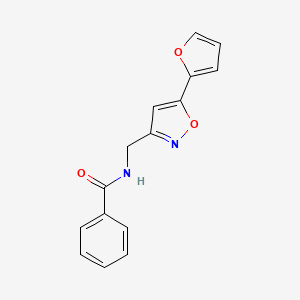
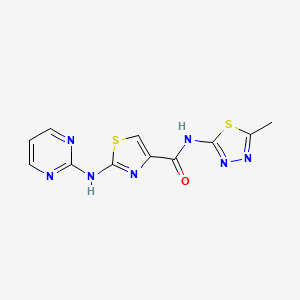

![N,N-diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)
![2-[(4-chlorophenyl)methylsulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2671667.png)
![8-methyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2671669.png)
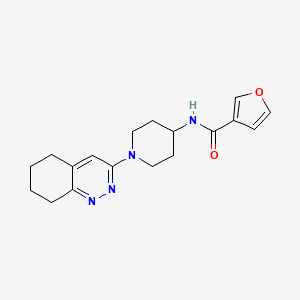
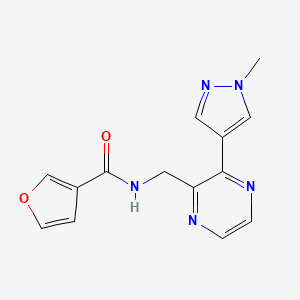
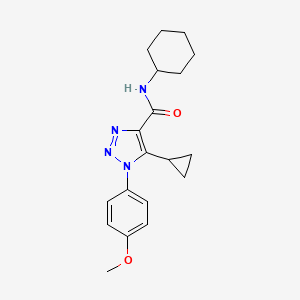
![7-Fluoro-3-[[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2671676.png)
![1-(2-methoxyphenyl)-6-((3-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2671679.png)
